Cas no 1804878-33-8 (Ethyl 2-cyano-5-methoxypyridine-4-acetate)

Ethyl 2-cyano-5-methoxypyridine-4-acetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-cyano-5-methoxypyridine-4-acetate
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- インチ: 1S/C11H12N2O3/c1-3-16-11(14)5-8-4-9(6-12)13-7-10(8)15-2/h4,7H,3,5H2,1-2H3
- InChIKey: VMFOPYVIVPATEB-UHFFFAOYSA-N
- SMILES: O(CC)C(CC1C=C(C#N)N=CC=1OC)=O
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 5
- 複雑さ: 284
- XLogP3: 1
- トポロジー分子極性表面積: 72.2
Ethyl 2-cyano-5-methoxypyridine-4-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029008268-1g |
Ethyl 2-cyano-5-methoxypyridine-4-acetate |
1804878-33-8 | 95% | 1g |
$3,010.80 | 2022-04-01 | |
Alichem | A029008268-250mg |
Ethyl 2-cyano-5-methoxypyridine-4-acetate |
1804878-33-8 | 95% | 250mg |
$1,029.00 | 2022-04-01 |
Ethyl 2-cyano-5-methoxypyridine-4-acetate 関連文献
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Guang-Zhen Liu,Shou-Tian Zheng,Guo-Yu Yang Chem. Commun., 2007, 751-753
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4. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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9. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
Ethyl 2-cyano-5-methoxypyridine-4-acetateに関する追加情報
Ethyl 2-cyano-5-methoxypyridine-4-acetate (CAS No. 1804878-33-8): A Key Intermediate in Modern Pharmaceutical Synthesis
Ethyl 2-cyano-5-methoxypyridine-4-acetate (CAS No. 1804878-33-8) is a highly versatile and significant intermediate in the field of pharmaceutical synthesis. This compound, characterized by its pyridine core structure, has garnered considerable attention due to its utility in the development of various therapeutic agents. The presence of both cyano and methoxy functional groups on the pyridine ring enhances its reactivity, making it a valuable building block for medicinal chemists.
The< strong>Ethyl 2-cyano-5-methoxypyridine-4-acetate molecule exhibits a unique chemical profile that allows it to participate in multiple synthetic pathways. The cyano group can undergo reduction to form an amine, while the methoxy group can be easily modified through etherification or demethylation reactions. These properties make it an ideal candidate for constructing more complex molecules, particularly in the synthesis of small-molecule drugs.
In recent years, there has been a growing interest in the development of novel antiviral and anticancer agents, areas where< strong>Ethyl 2-cyano-5-methoxypyridine-4-acetate has shown promise. Its structural framework is closely related to several known bioactive compounds, which has prompted researchers to explore its potential in drug discovery. For instance, derivatives of this compound have been investigated for their ability to inhibit specific enzymes involved in viral replication and tumor growth.
One of the most compelling aspects of< strong>Ethyl 2-cyano-5-methoxypyridine-4-acetate is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By modifying the< strong>pyridine core of this compound, researchers have been able to develop molecules that selectively inhibit specific kinases, thereby reducing side effects and improving therapeutic efficacy.
The< strong>Ethyl 2-cyano-5-methoxypyridine-4-acetate intermediate has also found applications in the development of antifungal agents. Fungal infections are a significant health concern, particularly for immunocompromised patients. Recent studies have demonstrated that certain derivatives of this compound exhibit potent antifungal activity by interfering with fungal cell wall synthesis. This opens up new avenues for the treatment of resistant fungal infections.
The synthesis of< strong>Ethyl 2-cyano-5-methoxypyridine-4-acetate itself is a testament to the advancements in organic chemistry methodologies. Modern synthetic routes often involve multi-step processes that highlight the importance of efficient and scalable methods. The use of palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations has enabled chemists to construct complex pyridine derivatives with high precision and yield.
In conclusion, Ethyl 2-cyano-5-methoxypyridine-4-acetate (CAS No. 1804878-33-8) is a pivotal intermediate in pharmaceutical research and development. Its unique structural features and reactivity make it an indispensable tool for medicinal chemists seeking to design novel therapeutic agents. As research continues to uncover new applications for this compound, its importance in drug discovery is likely to grow even further.
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